molecular formula C9H12BClO3 B1591254 5-Chloro-2-isopropoxyphenylboronic acid CAS No. 352534-87-3

5-Chloro-2-isopropoxyphenylboronic acid

Cat. No.: B1591254
CAS No.: 352534-87-3
M. Wt: 214.45 g/mol
InChI Key: FGRYIHCKXSSLGB-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxyphenylboronic acid is a boronic acid derivative characterized by the presence of a chlorine atom and an isopropoxy group on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 5-Chloro-2-isopropoxyphenylboronic acid, as an organoboron reagent, plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight is 21445 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors . The reaction conditions are exceptionally mild and tolerant to various functional groups . The organoboron reagents used in this reaction, including this compound, are relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropoxyphenylboronic acid typically involves the reaction of this compound with a suitable boronic acid derivative under mild conditions. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-isopropoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Chlorinated phenols.

  • Reduction: Reduced phenyl boronic acids.

  • Substitution: Substituted phenyl boronic acids.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 5-Chloro-2-isopropoxyphenylboronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a coupling partner with aryl or vinyl halides in the presence of palladium catalysts, leading to the formation of biaryl compounds.

Key Reaction Conditions:

  • Catalysts: Palladium(0) complexes (e.g., Pd(PPh3)4)
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Toluene or ethanol

Medicinal Chemistry

Drug Development
The compound's ability to form stable carbon-carbon bonds makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting specific biological pathways.

Case Study: Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity against various pathogens, including:

  • Candida albicans
  • Escherichia coli
  • Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Bioconjugation and Targeted Drug Delivery

This compound can be utilized for bioconjugation processes, where it modifies biomolecules for therapeutic purposes. Its reactivity with diols allows for selective labeling of proteins and other biomolecules, which is crucial in targeted drug delivery systems.

Material Science

Development of Advanced Materials
In material science, boronic acids like this compound are employed to create new materials with specific properties. Its capacity to form dynamic covalent bonds is leveraged in designing polymers and hydrogels that respond to environmental stimuli.

Future Directions and Research Opportunities

Ongoing research is focusing on:

  • Enhancing the antimicrobial efficacy of this compound through structural modifications.
  • Exploring its potential as a scaffold for drug development targeting specific diseases.
  • Investigating its role in advanced material applications, particularly in responsive systems.

Comparison with Similar Compounds

5-Chloro-2-isopropoxyphenylboronic acid is unique in its combination of a chlorine atom and an isopropoxy group on the phenyl ring. Similar compounds include:

  • 3-Chloro-2-isopropoxyphenylboronic acid: Similar structure but with a different position of the chlorine atom.

  • 4-Chloro-2-isopropoxyphenylboronic acid: Similar structure but with a different position of the chlorine atom.

  • 5-Chloro-2-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

These compounds differ in their reactivity and the types of products they form in cross-coupling reactions.

Biological Activity

5-Chloro-2-isopropoxyphenylboronic acid is a boronic acid derivative that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound (C9H12BClO3) features a boronic acid functional group attached to a chlorinated aromatic ring with an isopropoxy substituent. The synthesis typically involves the reaction of 5-chloro-2-isopropoxyphenol with boron reagents, often utilizing methods such as Suzuki-Miyaura cross-coupling reactions, which are well-documented in the literature .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, related phenolic compounds have been evaluated using the DPPH radical scavenging method, demonstrating their ability to neutralize free radicals effectively. The antioxidant efficiency of these compounds is often compared to well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reducing Power (OD at 700 nm)
This compoundTBDTBD
Ascorbic Acid88.61.149
Other Related Compounds78.6 - 87.71.573 - 1.675

Note: TBD = To Be Determined based on specific studies on this compound.

Interaction with Biological Targets

This compound has been studied for its interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. For example, boronic acids are known to interact with serine proteases and other enzymes due to their ability to form reversible covalent bonds with hydroxyl groups in active sites .

Case Study: Nicotinic Acetylcholine Receptors

In a study evaluating the activity of boronic acid derivatives on nicotinic acetylcholine receptors (nAChRs), it was found that certain structural modifications could enhance receptor activation. Compounds similar to this compound were shown to selectively activate α7 nAChRs in cell-based assays, suggesting potential applications in neuropharmacology .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Boronic acids can exhibit varying degrees of toxicity depending on their structure and concentration. In vitro studies often assess cytotoxicity against various cell lines, providing insights into safe dosage ranges for potential therapeutic applications .

Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRYIHCKXSSLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584232
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-87-3
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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